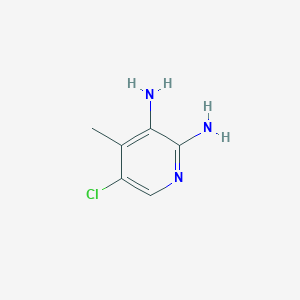
Fmoc-4-Acetyl-DL-phenylalanine
Übersicht
Beschreibung
Fmoc-4-Acetyl-DL-phenylalanine is a derivative of phenylalanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group at the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Acetyl-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of DL-phenylalanine is protected using the Fmoc group. This is achieved by reacting DL-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acetylation: The protected amino acid is then acetylated at the para position of the phenyl ring. This is done by reacting the Fmoc-protected phenylalanine with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-phenylalanine are reacted with fluorenylmethyloxycarbonyl chloride in industrial reactors.
Acetylation: The protected amino acid is then acetylated using acetic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the acetyl group to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-4-Acetyl-DL-phenylalanine is widely used in peptide synthesis as a building block. The Fmoc group provides protection to the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of modified amino acids in biological systems.
Medicine: this compound is used in the development of peptide-based drugs. Its modified structure allows for the design of peptides with improved stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
Wirkmechanismus
The mechanism of action of Fmoc-4-Acetyl-DL-phenylalanine involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, protecting the amino group from unwanted reactions. The acetyl group at the para position of the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group protects the amino group, allowing for selective reactions at the carboxyl group.
Biological Interactions: The acetyl group can interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phenylalanine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetyl-DL-phenylalanine: Lacks the Fmoc group, making it less suitable for peptide synthesis.
Fmoc-4-Fluorophenylalanine: Contains a fluorine atom instead of an acetyl group, leading to different chemical properties.
Uniqueness: Fmoc-4-Acetyl-DL-phenylalanine is unique due to the presence of both the Fmoc and acetyl groups. This dual modification provides enhanced protection and reactivity, making it a valuable compound in peptide synthesis and other applications.
Eigenschaften
IUPAC Name |
3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619915 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204716-07-4 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



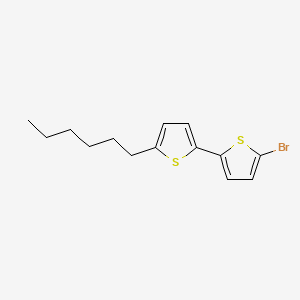

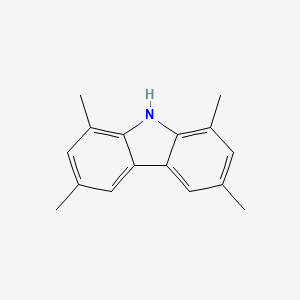
![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)
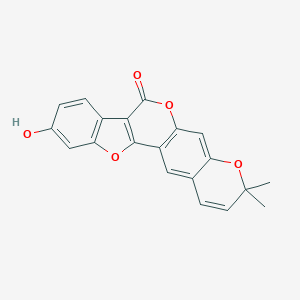
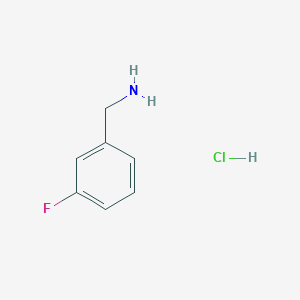

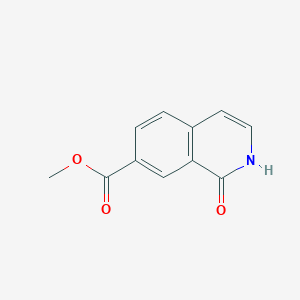
![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)
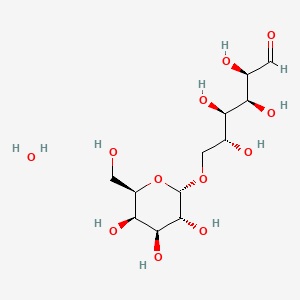
![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)
